molecular formula C15H18O B14273006 3,8-Dimethyl-5-(propan-2-yl)azulen-1-ol CAS No. 127808-11-1

3,8-Dimethyl-5-(propan-2-yl)azulen-1-ol

Cat. No.: B14273006
CAS No.: 127808-11-1
M. Wt: 214.30 g/mol
InChI Key: GRCUHRNSSQDAMT-UHFFFAOYSA-N
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Description

3,8-Dimethyl-5-(propan-2-yl)azulen-1-ol is a chemical compound belonging to the azulene family Azulenes are known for their distinctive blue color and are composed of a seven-membered cycloheptatriene ring fused with a five-membered cyclopentadiene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,8-Dimethyl-5-(propan-2-yl)azulen-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of Friedel-Crafts alkylation, where a suitable azulene derivative is alkylated with isopropyl groups in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3,8-Dimethyl-5-(propan-2-yl)azulen-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the azulene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be used under acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of more saturated azulene derivatives.

    Substitution: Introduction of halogen, nitro, or other functional groups onto the azulene ring.

Scientific Research Applications

3,8-Dimethyl-5-(propan-2-yl)azulen-1-ol has several applications in scientific research:

    Chemistry: Used as a precursor for synthesizing more complex azulene derivatives.

    Biology: Investigated for its potential anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating dermatological conditions and as an anti-cancer agent.

    Industry: Utilized in the formulation of dyes and pigments due to its distinctive blue color.

Comparison with Similar Compounds

Similar Compounds

    Guaiazulene: Another azulene derivative with similar anti-inflammatory properties.

    Chamazulene: Found in chamomile oil, known for its anti-inflammatory and antioxidant effects.

    Rotundone: A sesquiterpene with a similar azulene structure, known for its distinctive aroma.

Uniqueness

3,8-Dimethyl-5-(propan-2-yl)azulen-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit COX-2 and regulate cytokine secretion makes it a promising candidate for therapeutic applications.

Properties

CAS No.

127808-11-1

Molecular Formula

C15H18O

Molecular Weight

214.30 g/mol

IUPAC Name

3,8-dimethyl-5-propan-2-ylazulen-1-ol

InChI

InChI=1S/C15H18O/c1-9(2)12-6-5-10(3)15-13(8-12)11(4)7-14(15)16/h5-9,16H,1-4H3

InChI Key

GRCUHRNSSQDAMT-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC(=C2C=C(C=C1)C(C)C)C)O

Origin of Product

United States

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